Tri(t-butyoxycarbonylethyloxyethyl)amine
Overview
Description
Tri(t-butyoxycarbonylethyloxyethyl)amine is a small molecule compound with the chemical formula C27H51NO9 and a molecular weight of 533.7 g/mol . It is composed of several functional groups, including three t-butyoxycarbonylethyloxyethyl groups, which are indicated by the “tri” prefix . This compound is commonly used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(t-butyoxycarbonylethyloxyethyl)amine is synthesized through a series of chemical reactions involving the protection of amine groups. One common method involves the use of t-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of an amine with t-butyloxycarbonyl chloride in the presence of a base, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tri(t-butyoxycarbonylethyloxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions yield the free amine.
Scientific Research Applications
Tri(t-butyoxycarbonylethyloxyethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Tri(t-butyoxycarbonylethyloxyethyl)amine involves its ability to protect amine groups through the formation of stable Boc derivatives. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. This property makes it valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Amine: Similar in structure but contains only one Boc group.
Carboxybenzyl (CBz) Amine: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Amine: A protecting group that can be removed with an amine base.
Uniqueness
Tri(t-butyoxycarbonylethyloxyethyl)amine is unique due to its three Boc groups, which provide enhanced stability and protection for amine groups. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl 3-[2-[bis[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO9/c1-25(2,3)35-22(29)10-16-32-19-13-28(14-20-33-17-11-23(30)36-26(4,5)6)15-21-34-18-12-24(31)37-27(7,8)9/h10-21H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCCJLWRSASXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(CCOCCC(=O)OC(C)(C)C)CCOCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.